3-CHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 3-CHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The pyrazole intermediate is then further functionalized through various reactions, including halogenation, alkylation, and acylation, to introduce the desired substituents . Industrial production methods often employ catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures to optimize the reaction outcomes . Major products formed from these reactions include various substituted pyrazoles and pyrazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to fit into the active site of DHFR, thereby blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-CHLORO-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Similar compounds include:
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydrazine-Coupled Pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Properties
IUPAC Name |
3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N6O/c1-11-13(10-26-29(11)2)9-25-19(31)17-16(21)18-27-14(12-6-4-3-5-7-12)8-15(20(22,23)24)30(18)28-17/h3-7,10,14-15,27H,8-9H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKUWSIIFLYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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